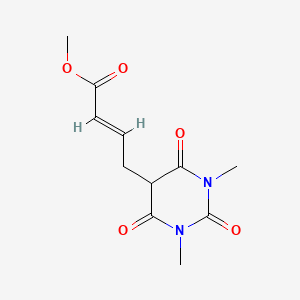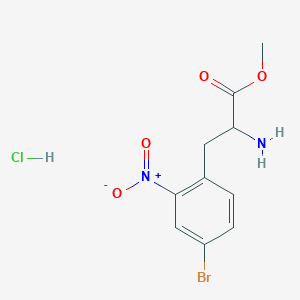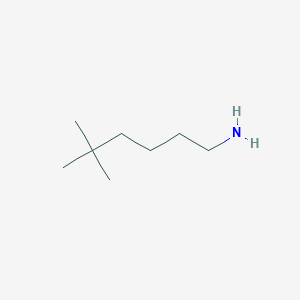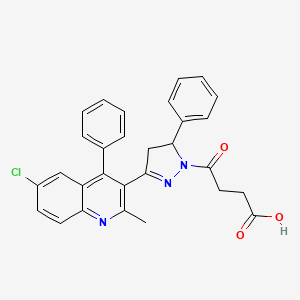
methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate, also known as Methylglyoxal-bis-guanylhydrazone (MGBG), is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. MGBG belongs to the class of guanylhydrazones and is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme is involved in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. Inhibition of AdoMetDC leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and induction of apoptosis.
Scientific Research Applications
Organic Synthesis Applications
The compound demonstrates significant reactivity in organic synthesis, serving as a versatile reagent in constructing polyfunctional heterocyclic systems. It has been employed in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other multifunctional compounds, showcasing its utility in generating complex molecular structures with potential biological activity (Pizzioli et al., 1998).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to study dimerization processes through hydrogen bonding. The study highlights its role in forming stable dimers in solid-state as well as in solution, contributing to the understanding of molecular self-assembly mechanisms and the design of supramolecular structures (Beijer et al., 1998).
Heterocyclic Compound Development
The compound's ability to undergo various cyclocondensation reactions has been harnessed to develop novel heterocyclic compounds. For example, its reactions with urea and other nitrogen sources have led to the synthesis of diverse pyrimidinones with potential pharmaceutical applications (Bonacorso et al., 2003). Additionally, its involvement in [4 + 2] annulation reactions has been explored to synthesize tetrahydropyridines, further underscoring its utility in the efficient construction of nitrogen-containing rings (Zhu et al., 2003).
properties
IUPAC Name |
methyl (E)-4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h4,6-7H,5H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUQFXFJVJUSO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)
![4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B2907281.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2907290.png)





![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)
